4-Chlorosalicylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

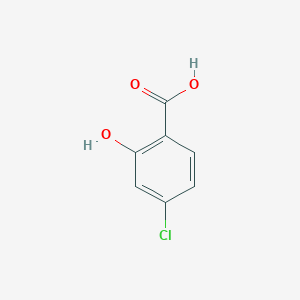

IUPAC Name |

4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXFCZXRFBUOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199064 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5106-98-9 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of 4-Chlorosalicylic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the Kolbe-Schmitt reaction and its variations, which represent the core methodologies for the preparation of this compound. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis and purification of this compound.

Introduction to the Synthesis of this compound

This compound is a substituted aromatic carboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The key structural features, a carboxylic acid group and a hydroxyl group ortho to each other on a chlorinated benzene ring, make it a versatile precursor for further chemical modifications.

The most prominent method for the synthesis of salicylic acid and its derivatives is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] The general mechanism proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide, followed by tautomerization and acidification to yield the hydroxybenzoic acid.[2] While the classical Kolbe-Schmitt reaction on phenol primarily yields salicylic acid (ortho-hydroxybenzoic acid), the regioselectivity can be influenced by the choice of alkali metal and reaction conditions.[1]

For the synthesis of this compound, the logical precursor would be 4-chlorophenol. However, reports suggest that the direct carboxylation of 4-chlorophenol via the traditional Kolbe-Schmitt synthesis can result in low yields. An alternative and well-documented approach involves the carboxylation of m-chlorophenol, which surprisingly leads to the formation of 4-chloro-2-hydroxybenzoic acid in good yields.

This guide will provide a detailed experimental protocol for the synthesis of this compound from m-chlorophenol using sodium ethyl carbonate as the carboxylating agent, a variation of the Kolbe-Schmitt reaction.

Synthesis of this compound via Carboxylation of m-Chlorophenol

A documented method for the synthesis of this compound involves the regioselective carboxylation of m-chlorophenol with sodium ethyl carbonate. This procedure offers a viable route to the desired product with a reported yield of 76%.

Experimental Protocol

This protocol is based on the carboxylation of m-chlorophenol with sodium ethyl carbonate.

Materials:

-

m-Chlorophenol

-

Sodium ethyl carbonate

-

Toluene

-

Hydrochloric acid (HCl)

-

Water

Equipment:

-

High-pressure steel autoclave with a glass insert and a stirrer

-

Heating and temperature control system

-

Pressure gauge

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A glass insert is charged with m-chlorophenol and sodium ethyl carbonate. The molar ratio of m-chlorophenol to sodium ethyl carbonate is crucial and should be optimized. For this protocol, a 2:1 molar ratio is used.

-

Autoclave Assembly: The glass insert is placed into a high-pressure steel autoclave. The autoclave is then sealed.

-

Inerting and Pressurization: The autoclave is purged with carbon dioxide (CO₂) and then filled to the desired initial pressure (e.g., 10 atm).

-

Heating and Reaction: The stirred reaction mixture is heated to the target temperature (e.g., 165°C) and maintained for the specified reaction time (e.g., 6 hours).

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the CO₂ pressure is carefully released.

-

Work-up:

-

The reaction mixture is treated with water.

-

Unreacted m-chlorophenol is extracted with toluene.

-

The aqueous phase is acidified with hydrochloric acid to a pH of approximately 2.0 to precipitate the crude this compound.

-

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from m-chlorophenol.

| Parameter | Value | Reference |

| Starting Material | m-Chlorophenol | |

| Carboxylating Agent | Sodium ethyl carbonate | |

| Molar Ratio (m-chlorophenol:sodium ethyl carbonate) | 2:1 | |

| Temperature | 165 °C | |

| Pressure (CO₂) | 10 atm | |

| Reaction Time | 6 hours | |

| Yield | 76% | |

| Melting Point | 211-213 °C |

Experimental Workflow and Process Visualization

To provide a clear overview of the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Alternative Synthesis Route: Direct Chlorination of Salicylic Acid

An alternative, though potentially less direct, method to obtain chlorosalicylic acids is through the direct chlorination of salicylic acid. This method often results in a mixture of isomers, including 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acid. Achieving high selectivity for this compound via this route is challenging and typically not the preferred method. The separation of the resulting isomers can be complex and may lead to lower overall yields of the desired product.

Conclusion

This technical guide has detailed a robust and documented method for the synthesis of this compound from m-chlorophenol. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in the field. While the direct carboxylation of 4-chlorophenol remains a theoretical possibility, the presented method provides a practical and efficient route to this important chemical intermediate. Further research into optimizing the direct carboxylation of 4-chlorophenol could provide a more atom-economical synthesis in the future.

References

Physical properties of 4-Chlorosalicylic acid (melting point, solubility)

This document provides a detailed overview of the key physical properties of 4-Chlorosalicylic acid, focusing on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Physical Properties

This compound presents as an off-white to light beige powder.[1][2] Its stability can be affected by moisture, as it is described as hygroscopic.[2]

Quantitative Data Summary

The following tables summarize the melting point and solubility data for this compound compiled from various sources.

Table 1: Melting Point of this compound

| Melting Point Range (°C) | Source Citation |

| 209 - 213 | [3][4] |

| 210 - 212 | [2][5][6][7] |

| 211 | [8] |

Table 2: Solubility of this compound

| Solvent / System | Solubility | Source Citation | | :--- | :--- | | Water | Slightly soluble / Insoluble (< 0.1 mg/mL) |[1][2][9][10] | | Dimethyl Sulfoxide (DMSO) | 34 - 100 mg/mL (197.02 - 579.51 mM) |[9][10] | | Ethanol | 34 mg/mL |[9] | | Methanol | Slightly soluble |[2] | | Phosphate-Buffered Saline (PBS) | 2 mg/mL (11.59 mM) with ultrasonication |[6] | | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (14.49 mM) |[6] | | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (14.49 mM) |[6] | | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.49 mM) |[6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid compound like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[11] Impurities tend to depress the melting point and broaden the melting range.[11][12] The capillary method is a standard technique.

Protocol:

-

Sample Preparation: A small amount of the dry this compound is finely powdered.[13]

-

Capillary Tube Loading: The open end of a capillary tube (sealed at the other end) is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is placed in a heating bath apparatus (e.g., a Thiele tube or a digital melting point apparatus) containing a high-boiling liquid like paraffin oil or silicone oil.[11][13]

-

Heating: The apparatus is heated slowly, with constant stirring of the bath to ensure uniform temperature distribution.[12] An initial rapid heating can be done to find an approximate melting point.[11]

-

Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[11]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[14]

Solubility can be assessed qualitatively or determined quantitatively through various analytical methods.

Protocol 1: Qualitative Solubility Test

This method provides a general classification of solubility.

-

Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[15]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL) is added to the test tube in small portions.[15]

-

Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[15]

-

Observation: The substance is classified as soluble, slightly soluble, or insoluble based on visual inspection of the resulting mixture.

Protocol 2: Spectrophotometric Quantification (Example Method)

This method, adapted from protocols for similar phenolic acids, allows for precise quantification.[16] It relies on the formation of a colored complex with ferric ions.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Complex Formation: Add a solution of ferric nitrate to each standard solution. This will form a colored complex.[16]

-

Spectrophotometric Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. Plot absorbance versus concentration to create a standard curve.

-

Sample Preparation: Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent and allowing it to equilibrate (with stirring or shaking).

-

Sample Analysis: Filter the saturated solution to remove undissolved solid. Dilute an aliquot of the filtrate to a concentration that falls within the range of the standard curve.

-

Quantification: Add the ferric nitrate solution to the diluted sample and measure its absorbance. Use the standard curve to determine the concentration of this compound in the diluted sample, and then calculate the solubility in the original saturated solution.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the physical properties discussed.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 5106-98-9 [m.chemicalbook.com]

- 3. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound 93 5106-98-9 [sigmaaldrich.com]

- 6. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]

- 7. This compound | 5106-98-9 [chemicalbook.com]

- 8. Chlorosalicylic acid - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. davjalandhar.com [davjalandhar.com]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. asianpubs.org [asianpubs.org]

4-Chlorosalicylic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorosalicylic acid, a halogenated derivative of salicylic acid, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, and its application in the production of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is an off-white to light beige crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| CAS Number | 5106-98-9 | [1] |

| Melting Point | 210-212 °C | [2] |

| Boiling Point | 321.1 ± 27.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| pKa | pKa1 = 4.75 (phenolic hydroxyl), pKa2 = 10 (sulfamoyl group in derivatives) | [3] |

| Solubility | DMSO: 34 mg/mL (197.02 mM) | |

| LogP | 3.14 |

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

Experimental Protocol: Kolbe-Schmitt Reaction for this compound

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[4][5]

Workflow for the Synthesis of this compound

References

- 1. This compound | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kolbe-Schmitt_reaction [chemeurope.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

Unveiling the Tyrosinase Inhibitory Potential of 4-Chlorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders and the enzymatic browning of foodstuffs pose significant challenges in the cosmetic and food industries, respectively. At the heart of these processes lies tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. The quest for effective and safe tyrosinase inhibitors is, therefore, an area of active research. This technical guide delves into the tyrosinase inhibitory effects of a promising synthetic compound, 4-Chlorosalicylic acid. We will explore its quantitative inhibitory data, the experimental protocols for its assessment, and its potential mechanism of action, providing a comprehensive resource for professionals in the field.

Quantitative Inhibition Data

This compound has demonstrated notable inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. A summary of the key quantitative data is presented below for clear comparison.[1][2]

| Parameter | Value | Enzyme Activity | Source |

| IC50 | 1.89 mM | Monophenolase | [1][2] |

| IC50 | 1.10 mM | Diphenolase | [1][2] |

| Inhibition Type | Reversible, Mixed-II Type | Diphenolase | [1] |

| KI | 1.51 mM | Diphenolase | [1] |

| KIS | 0.82 mM | Diphenolase | [1] |

IC50: The half-maximal inhibitory concentration. KI: The inhibition constant for the binding of the inhibitor to the free enzyme. KIS: The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.

Mechanism of Tyrosinase Inhibition

Kinetic analysis of the diphenolase activity of mushroom tyrosinase has revealed that this compound acts as a reversible, mixed-II type inhibitor.[1] This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The determined inhibition constants, KI (1.51 mM) and KIS (0.82 mM), suggest a slightly higher affinity for the enzyme-substrate complex.[1]

The following diagram illustrates the proposed mechanism of mixed-II type inhibition of tyrosinase by this compound.

Caption: Mechanism of mixed-II type tyrosinase inhibition.

Experimental Protocols

While the specific experimental details for the kinetic analysis of this compound are not exhaustively documented in the available literature, a standard and widely accepted protocol for assessing mushroom tyrosinase inhibition is provided below. This methodology can be adapted to study the inhibitory effects of this compound and other potential inhibitors.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

A solution of this compound at various concentrations (test wells) or an equivalent volume of buffer/DMSO (control wells).

-

Mushroom tyrosinase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow for any pre-incubation effects.

-

-

Initiation of Reaction:

-

Add the L-DOPA solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically around 475-492 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

For kinetic analysis, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be plotted using Lineweaver-Burk or other kinetic models to determine the type of inhibition and the inhibition constants (KI and KIS).

-

The following diagram outlines the general workflow for a tyrosinase inhibition assay.

Caption: General workflow for a tyrosinase inhibition assay.

Potential Effects on Melanogenesis Signaling Pathways

While direct studies on the impact of this compound on melanogenesis signaling pathways are currently lacking, insights can be drawn from research on related compounds, such as acetylsalicylic acid.[3] These studies suggest that salicylic acid derivatives may influence melanin synthesis not only by directly inhibiting tyrosinase but also by modulating key intracellular signaling cascades.

The primary signaling pathway regulating melanogenesis is the cAMP/PKA/CREB cascade, which ultimately leads to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte differentiation and the transcription of melanogenic enzymes, including tyrosinase. Other pathways, such as the Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B) pathways, also play crucial roles in modulating MITF activity and, consequently, melanogenesis.

Based on the effects observed for acetylsalicylic acid, it is plausible that this compound could exert its effects through a dual mechanism:

-

Direct Tyrosinase Inhibition: As established by the kinetic data.

-

Modulation of Signaling Pathways: Potentially through the activation of the ERK pathway, which is known to phosphorylate and promote the degradation of MITF, thereby downregulating the expression of tyrosinase and other melanogenic enzymes.[3]

The following diagram illustrates the potential points of intervention for this compound within the melanogenesis signaling pathway, based on inferences from related compounds.

Caption: Potential intervention points of this compound.

Conclusion

This compound presents itself as a compelling candidate for further investigation as a tyrosinase inhibitor. Its demonstrated ability to inhibit both monophenolase and diphenolase activities of mushroom tyrosinase through a reversible, mixed-II type mechanism warrants deeper exploration. While direct evidence of its effects on melanogenesis signaling pathways is yet to be established, the potential for a dual mechanism of action, involving both direct enzyme inhibition and modulation of key signaling cascades, makes it an attractive molecule for the development of novel skin-lightening agents and anti-browning formulations. Further research, particularly in cell-based models and eventually in vivo, is necessary to fully elucidate its efficacy and safety profile. This guide provides a foundational understanding for researchers and developers to build upon in their pursuit of innovative solutions for pigmentation-related concerns.

References

Safety and handling of 4-Chlorosalicylic acid

An In-depth Technical Guide to the Safety and Handling of 4-Chlorosalicylic Acid

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It covers hazard identification, protective measures, emergency procedures, and material properties to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is harmful if swallowed.[2][3][4]

Table 1: GHS Hazard Classification of this compound

| Classification | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][5][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][5][7] |

The signal word for this compound is "Warning".[3][4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₅ClO₃ | [3][5][6] |

| Molecular Weight | 172.56 g/mol | [4][5] |

| Appearance | Off-white to light beige/light cream powder solid | [2][3][8] |

| Melting Point | 209 - 213 °C (408.2 - 415.4 °F) | [2] |

| Solubility | Soluble in water.[2] Soluble in DMSO (100 mg/mL).[9] | [2][9] |

| Odor | No information available | [2][3] |

| Flash Point | Not applicable | [7] |

| Stability | Stable under normal conditions.[2] Hygroscopic.[10] |[2][10] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Safe Handling

-

Do not breathe dust.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

-

Use only outdoors or in a well-ventilated area, preferably with a local exhaust system.[2][6][11]

-

Minimize dust generation and accumulation.[12]

-

Wear appropriate personal protective equipment (PPE).[6][11]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

-

Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[4][13]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 93 5106-98-9 [sigmaaldrich.com]

- 7. This compound | 5106-98-9 [chemicalbook.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound CAS#: 5106-98-9 [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: 4-Chlorosalicylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Chlorosalicylic acid as a versatile building block in organic synthesis. It covers its application in the synthesis of pharmaceuticals, polymers, and analytical reagents, complete with experimental procedures and quantitative data.

Synthesis of the Diuretic Drug Xipamide

This compound is a key starting material in the synthesis of Xipamide, a diuretic drug used for the treatment of hypertension and edema. The synthesis involves a two-step process: chlorosulfonylation of this compound followed by amidation.

Signaling Pathway for Xipamide Synthesis

Caption: Synthetic pathway of Xipamide from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-(chlorosulfonyl)salicylic acid

This protocol is based on established methods of chlorosulfonylation of aromatic compounds.

-

Materials:

-

This compound

-

Chlorosulfonic acid

-

Ice bath

-

Reaction flask with a stirrer and a gas trap

-

-

Procedure:

-

In a fume hood, carefully add this compound (1 equivalent) in small portions to an excess of chlorosulfonic acid (approximately 5-10 equivalents) in a reaction flask cooled in an ice bath.

-

Stir the mixture at a low temperature (0-10 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-chloro-5-(chlorosulfonyl)salicylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of Xipamide (4-Chloro-5-sulfamoyl-2',6'-salicyloxylidide)

-

Materials:

-

4-Chloro-5-(chlorosulfonyl)salicylic acid

-

2,6-Dimethylaniline

-

An appropriate solvent (e.g., pyridine, dioxane, or an inert solvent with a tertiary amine base)

-

Stirring apparatus

-

Heating mantle or oil bath

-

-

Procedure:

-

Dissolve 4-chloro-5-(chlorosulfonyl)salicylic acid (1 equivalent) in the chosen solvent.

-

Add 2,6-dimethylaniline (at least 2 equivalents) to the solution. One equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is treated with a dilute acid (e.g., HCl) to remove excess 2,6-dimethylaniline.

-

The crude Xipamide is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Quantitative Data

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, Chlorosulfonic acid | 1 : 5-10 | - | 0-10 | 2-4 | 85-95 |

| 2 | 4-Chloro-5-(chlorosulfonyl)salicylic acid, 2,6-Dimethylaniline | 1 : 2 | Pyridine | 50-80 | 4-6 | 70-85 |

Synthesis of Poly(this compound-formaldehyde)

This compound can be polymerized with formaldehyde to produce a chelating polymer with potential applications in metal ion removal and catalysis.

Experimental Workflow

Application Notes and Protocols: 4-Chlorosalicylic Acid in Polymer Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chlorosalicylic acid (4-CSA), a derivative of salicylic acid, is a versatile monomer and chemical intermediate. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the aromatic ring, allows for its incorporation into a variety of polymer backbones. The resulting polymers often exhibit desirable properties for biomedical applications, including biodegradability and inherent therapeutic activity. 4-CSA itself shows potent antibacterial activity against Escherichia coli.[1][2][3] This document provides detailed application notes and protocols for the synthesis of polymers using this compound, with a focus on polyanhydrides, poly(anhydride-esters), and condensation polymers.

Synthesis of Poly(this compound-formaldehyde)

Poly(this compound-formaldehyde) is a polymer synthesized via the condensation of this compound with formaldehyde.[1][2][4] This polymer can be used as a polymeric ligand.[1]

Experimental Protocol: Condensation Polymerization

This protocol describes the general procedure for the synthesis of poly(this compound-formaldehyde).

Materials:

-

This compound (4-CSA)

-

Formaldehyde (37% aqueous solution)

-

Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

-

Appropriate solvent (e.g., dioxane or water)

-

Methanol (for precipitation)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve a specific molar ratio of this compound in the chosen solvent.

-

Add the acid catalyst to the solution while stirring.

-

Slowly add the formaldehyde solution to the reaction mixture. The molar ratio of 4-CSA to formaldehyde is a critical parameter to control the polymer's molecular weight and properties.

-

Heat the mixture to reflux temperature (typically 80-100°C) and maintain for a specified period (e.g., 4-6 hours) to ensure complete reaction.

-

After reflux, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer product thoroughly with the non-solvent to remove unreacted monomers and catalyst.

-

Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization:

-

Structure: Confirm the polymer structure using FT-IR and NMR spectroscopy.

-

Molecular Weight: Determine the average molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

-

Thermal Properties: Analyze thermal stability and glass transition temperature (Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Salicylate-Based Polyanhydrides and Poly(anhydride-esters)

Polyanhydrides are a class of biodegradable polymers known for their application in controlled drug delivery.[5] Incorporating salicylic acid derivatives into the polymer backbone creates poly(anhydride-esters) that degrade to release the therapeutically active agent.[6][7][8] The synthesis typically involves a melt condensation polymerization of a diacid monomer.[6][9] While this compound is not the most common monomer cited, the principles of synthesis are directly applicable. Copolymers can be synthesized to tailor properties like degradation rate and drug loading.[10]

Logical Workflow for Polymer Design

The following diagram illustrates the relationship between monomer selection, polymer composition, and the final properties relevant for drug delivery applications.

Caption: Logical flow from monomer selection to final polymer application.

Experimental Protocol: Melt Condensation for Poly(anhydride-ester) Synthesis

This protocol is adapted from established methods for synthesizing salicylate-based poly(anhydride-esters).[6][10]

Part A: Synthesis of the Diacid Monomer Precursor This step involves creating a diacid where two this compound molecules are linked by a flexible spacer, such as an aliphatic diacyl chloride (e.g., sebacoyl chloride).

Materials:

-

This compound (4-CSA)

-

Sebacoyl chloride

-

Pyridine

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a flask set in an ice bath (~0°C), dissolve this compound in a solution of THF and pyridine.

-

Add sebacoyl chloride dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the mixture into an ice-water slush and acidify to approximately pH 2 with concentrated HCl to precipitate the diacid monomer.

-

Isolate the white solid product by vacuum filtration, wash thoroughly with water, and air-dry.

Part B: Melt Condensation Polymerization

Caption: Experimental workflow for melt condensation polymerization.

Procedure:

-

Monomer Activation: Reflux the synthesized diacid monomer in excess acetic anhydride until a clear, homogenous solution is formed (approx. 2 hours).

-

Isolation: Remove the excess acetic anhydride under vacuum to isolate the acetylated monomer as a solid. Wash with diethyl ether if necessary.[10]

-

Polymerization: Place the activated monomer in a reaction vessel equipped with an overhead mechanical stirrer.

-

Heat the vessel to 180°C in a silicone oil bath under high vacuum (<2 mmHg).[6][10]

-

Stir the melt actively (~100 rpm). The use of mechanical stirring is crucial for achieving higher molecular weights compared to magnetic stirring.[6]

-

Continue the reaction until the viscosity of the melt remains constant or the mixture solidifies (typically 3-6 hours).[10]

-

Purification: Cool the polymer to room temperature. Dissolve it in a minimal volume of methylene chloride and re-precipitate it into a 20-fold excess of cold diethyl ether.[10]

-

Collect the purified polymer and dry it under vacuum.

Data Presentation: Properties of Salicylate-Based Polymers

The properties of poly(anhydride-esters) can be systematically controlled by altering the copolymer composition. This allows for the fine-tuning of characteristics essential for drug delivery applications.

Table 1: Influence of Monomer Ratio on Polymer Properties (Data is illustrative, based on trends reported for similar poly(anhydride-ester) copolymers)[10]

| Monomer Ratio (Salicylate-based : Co-monomer) | Salicylate Loading (wt%) | Glass Transition (Tg) (°C) | Thermal Decomposition (°C) | Physical State |

| 90 : 10 | ~50% | 27 | ~250 | Amorphous |

| 70 : 30 | ~40% | 30 | ~265 | Amorphous |

| 50 : 50 | ~28% | 33 | ~280 | Amorphous |

| 30 : 70 | ~17% | 35 | ~295 | Semi-crystalline |

| 10 : 90 | ~6% | 38 | ~310 | Semi-crystalline |

Key Observations:

-

Drug Loading: Increasing the concentration of the salicylate-based monomer directly increases the potential weight percentage of the active agent in the polymer.[10]

-

Thermal Stability: Incorporating a more stable co-monomer (like p-CPH) enhances the thermal stability of the resulting copolymer.[10]

-

Glass Transition (Tg): The glass transition temperatures can be maintained within a desirable range for elastomeric biomedical implants (27-38°C).[10]

Potential for Other Polymer Classes

Polyesters

The synthesis of polyesters and copolyesters containing salicylic acid has been achieved through ring-opening transesterification polymerization (ROTEP) of cyclic ester monomers.[11] A similar approach could be explored for this compound, potentially leading to compostable or degradable plastics with tailored hydrolytic degradation profiles.

Polyamides

Aromatic polyamides are known for their high thermal stability and mechanical strength.[12][13] To incorporate this compound into a polyamide, it would first need to be chemically modified to create a diamine or diacid monomer suitable for polycondensation reactions, for instance, by reacting the hydroxyl or carboxylic acid group to attach linker molecules terminating in amines or other carboxylic acids.

Disclaimer: These protocols are intended for guidance for trained research professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization based on specific starting materials and desired polymer characteristics.

References

- 1. This compound 93 5106-98-9 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 4-氯水杨酸 93% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 5106-98-9 [chemicalbook.com]

- 5. Polyanhydride - Wikipedia [en.wikipedia.org]

- 6. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7411031B2 - Synthesis of polyanhydrides - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of salicylate-containing polyester copolymers - American Chemical Society [acs.digitellinc.com]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. dspace.ncl.res.in [dspace.ncl.res.in]

Application of 4-Chlorosalicylic Acid in Spectrofluorometric Determination of Terbium

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of 4-Chlorosalicylic acid (CSA) in the highly sensitive and selective spectrofluorometric determination of the rare earth ion, Terbium (Tb³⁺). This method is particularly relevant for the analysis of trace amounts of terbium in various matrices, including mixed rare earths.

The methodology is based on the formation of a highly fluorescent quadruple complex. In this system, this compound acts as the primary sensitizer, absorbing ultraviolet light and efficiently transferring the energy to the terbium ion. The presence of ethylenediaminetetraacetic acid (EDTA) as a chelating agent and cetyltrimethylammonium bromide (CTMAB) as a surfactant enhances the fluorescence intensity and stability of the complex, leading to a highly sensitive assay.

Principle of Detection

The spectrofluorometric determination of terbium is achieved through a process of sensitized fluorescence. A quadruple complex is formed between terbium (Tb³⁺), this compound (CSA), EDTA, and CTMAB. The CSA molecule absorbs excitation energy and transfers it to the Tb³⁺ ion, which then emits its characteristic fluorescence. The intensity of this emission is directly proportional to the concentration of terbium in the sample.

Figure 1: Signaling pathway for the spectrofluorometric determination of Terbium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrofluorometric determination of terbium using this compound.

| Parameter | Value |

| Excitation Wavelength (λex) | 314 nm |

| Emission Wavelength (λem) | 545 nm |

| Linear Range | 3.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol/L |

| Limit of Detection (LOD) | 8.0 x 10⁻⁹ mol/L (S/N = 3) |

| pH of the reaction medium | 9.5 |

Experimental Protocol

This protocol details the step-by-step procedure for the spectrofluorometric determination of terbium.

Reagent and Solution Preparation

-

This compound (CSA) Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of this compound in a small volume of ethanol and dilute with deionized water to the final volume.

-

Terbium (Tb³⁺) Stock Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of Terbium(III) chloride hexahydrate in deionized water.

-

EDTA Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of disodium EDTA in deionized water.

-

Cetyltrimethylammonium Bromide (CTMAB) Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of CTMAB in deionized water.

-

Buffer Solution (pH 9.5): Prepare a boric acid-sodium hydroxide buffer solution and adjust the pH to 9.5.

-

Working Standard Solutions: Prepare a series of terbium working standard solutions by appropriate dilution of the stock solution.

Instrumentation

-

A spectrofluorometer equipped with a xenon lamp source.

-

Quartz cuvettes with a 1.0 cm path length.

Procedure

-

Into a series of 10 mL volumetric flasks, add the following in order:

-

An appropriate volume of the terbium standard solution or the sample solution.

-

1.0 mL of 1.0 x 10⁻³ mol/L EDTA solution.

-

1.0 mL of 1.0 x 10⁻³ mol/L this compound solution.

-

1.0 mL of 1.0 x 10⁻³ mol/L CTMAB solution.

-

2.0 mL of pH 9.5 buffer solution.

-

-

Dilute the mixture to the mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for 20 minutes at room temperature to ensure complete complex formation and stabilization of the fluorescence signal.

-

Set the excitation wavelength of the spectrofluorometer to 314 nm and the emission wavelength to 545 nm.

-

Measure the fluorescence intensity of the blank, standard solutions, and sample solutions.

-

Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the terbium standards.

-

Determine the concentration of terbium in the sample solution from the calibration curve.

Potential for Other Applications

While the spectrofluorometric determination of terbium using this compound is well-documented, the exploration of its utility for other analytes is an area of potential research. Based on the known reactivity of salicylic acid and its derivatives, this compound could potentially be applied in the following areas, though specific protocols are not yet established:

-

Determination of other Lanthanide Ions: The sensitization mechanism may be applicable to other lanthanide ions that exhibit fluorescence, such as Europium (Eu³⁺), Samarium (Sm³⁺), and Dysprosium (Dy³⁺).

-

Analysis of Pharmaceutical Compounds: Salicylic acid derivatives are known to be fluorescent and can be used for the direct spectrofluorometric analysis of certain pharmaceutical preparations. This compound may offer different spectral properties or sensitivities for such applications.

-

Fluorescence Quenching Assays: The intrinsic fluorescence of this compound or its complexes could potentially be quenched by certain analytes, forming the basis of a quantitative "turn-off" sensing system.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorosalicylic acid is a halogenated derivative of salicylic acid. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is of significant interest in drug discovery and development. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances, formulations, and for monitoring reaction kinetics. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established principles for the analysis of closely related salicylic acid compounds and provides a strong foundation for method implementation and validation.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. A C18 column is utilized with a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent, which is a common approach for analyzing salicylic acid and its derivatives.[1] The acidic mobile phase ensures the analyte is in its non-ionized form, leading to better peak shape and retention on the non-polar stationary phase.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Run Time | 15 minutes |

Data Presentation

The following tables summarize the expected performance characteristics of this method. The data presented is representative of validated methods for closely related salicylic acid compounds and should be confirmed during in-house method validation for this compound.

Table 2: System Suitability

| Parameter | Acceptance Criteria | Expected Result |

| Tailing Factor | ≤ 2.0 | ~1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |

Table 3: Method Validation Summary

| Parameter | Concentration Range | Expected Result |

| Retention Time (RT) | - | Approximately 9.6 min |

| Linearity (R²) | 1 - 100 µg/mL | ≥ 0.999 |

| Accuracy (% Recovery) | 80%, 100%, 120% of target | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | - | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | - | ≤ 2.0% |

| Limit of Detection (LOD) | - | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (0.1% Phosphoric Acid in Water and Acetonitrile):

-

Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

The mobile phase composition should be optimized based on the specific column and system. A common starting point is a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

-

Accurately weigh a portion of the sample containing this compound.

-

Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the standard solutions in ascending order of concentration to establish the calibration curve.

-

Inject the sample solutions.

-

After each injection, allow the chromatogram to run for the specified run time to ensure the elution of all components.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Key aspects of a validated HPLC method.

Disclaimer

The quantitative data presented in this application note, including retention time, linearity, accuracy, and precision, are based on established HPLC methods for salicylic acid, a closely related compound. While this information provides a strong starting point, it is imperative that researchers and scientists perform a thorough in-house validation of the method specifically for this compound to ensure its suitability for their intended application.

References

Application Notes and Protocols for 4-Chlorosalicylic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 4-Chlorosalicylic acid (4-CSA) solutions for various experimental purposes. The information is intended to guide researchers in achieving accurate and reproducible results.

Physicochemical Properties and Solubility

This compound is a derivative of salicylic acid with a chlorine atom at the 4th position of the benzene ring. It is an off-white to light beige powder.[1][2] Understanding its solubility is critical for preparing homogenous solutions for experiments.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Molar Equivalent | Notes |

| Dimethyl Sulfoxide (DMSO) | 34 mg/mL[3] | 197.02 mM[3] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3] |

| Ethanol | 34 mg/mL[3] | 197.02 mM | --- |

| Water | Insoluble[3] | --- | --- |

| Phosphate-Buffered Saline (PBS) | 2 mg/mL[4] | 11.59 mM[4] | Ultrasonication at <60°C may be required to achieve a clear solution.[4] |

| Methanol | Slightly soluble[5] | --- | --- |

Table 2: Formulations for In Vivo Studies [4]

| Formulation Components | Concentration of 4-CSA |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.49 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.49 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.49 mM) |

Biological Activity

This compound exhibits a range of biological activities that are of interest in research and drug development.

-

Enzyme Inhibition: It acts as an inhibitor of mushroom tyrosinase, affecting both monophenolase (IC50 = 1.89 mM) and diphenolase (IC50 = 1.10 mM) activities.[2][3][4][6][7]

-

Antimicrobial Activity: 4-CSA demonstrates broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The Minimum Inhibitory Concentration (MIC) for E. coli is 250 µg/mL, and the Minimum Bactericidal Concentration (MBC) is 500 µg/mL.[2][3][4][6][7]

-

Plant Defense Activation: this compound can act as a plant activator, potentially by influencing the salicylic acid signaling pathway, which is crucial for systemic acquired resistance (SAR) in plants.[8]

Experimental Protocols

Preparation of Stock Solutions

Stock solutions are concentrated solutions that can be diluted to working concentrations for various experiments. DMSO is a common solvent for preparing high-concentration stock solutions of 4-CSA.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Materials:

-

This compound (powder, MW: 172.57 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh out 17.26 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Table 3: Molarity Calculator for Stock Solution Preparation [6]

| Desired Concentration | Mass of 4-CSA for 1 mL Solvent | Mass of 4-CSA for 5 mL Solvent | Mass of 4-CSA for 10 mL Solvent |

| 1 mM | 0.1726 mg | 0.863 mg | 1.726 mg |

| 5 mM | 0.863 mg | 4.315 mg | 8.63 mg |

| 10 mM | 1.726 mg | 8.63 mg | 17.26 mg |

| 50 mM | 8.63 mg | 43.15 mg | 86.3 mg |

| 100 mM | 17.26 mg | 86.3 mg | 172.6 mg |

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium.

Protocol 2: Preparation of a 100 µM Working Solution

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thaw an aliquot of the 100 mM 4-CSA stock solution at room temperature.

-

Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the stock solution 1:1000 in cell culture medium.

-

Pipette 1 µL of the 100 mM stock solution into 999 µL of cell culture medium.

-

-

Vortex the working solution gently to ensure it is thoroughly mixed.

-

The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound and its solutions.

Table 4: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | Notes |

| Powder | -20°C | 3 years[3] | Store in a dry, dark place. |

| Stock Solution in DMSO | -80°C | 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| Stock Solution in DMSO | -20°C | 1 month[3] | --- |

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Caption: Workflow for preparing this compound solutions.

Postulated Role in Salicylic Acid Signaling Pathway

This compound is suggested to be an activator of the salicylic acid (SA) signaling pathway in plants, which leads to systemic acquired resistance (SAR). The following diagram provides a simplified overview of this pathway and the potential point of action for 4-CSA.

Caption: 4-CSA as a potential activator of the SA pathway.

References

- 1. This compound CAS#: 5106-98-9 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]

- 5. This compound | 5106-98-9 [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Assays Involving 4-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorosalicylic acid, a derivative of salicylic acid, has demonstrated notable biological activities in various in vitro assays. These notes provide detailed protocols and quantitative data for key assays involving this compound, focusing on its enzyme inhibitory and antimicrobial properties. The information presented here is intended to assist researchers in designing and executing experiments to evaluate the potential of this compound in drug discovery and development. While the primary focus of existing research has been on its effects on tyrosinase and microbial growth, the methodologies outlined can serve as a foundation for broader investigations into its pharmacological profile.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Activity Type | Substrate | IC50 Value |

| Mushroom Tyrosinase | Monophenolase | L-Tyrosine | 1.89 mM |

| Mushroom Tyrosinase | Diphenolase | L-DOPA | 1.10 mM |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay Type | Result |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 250 µg/mL |

| Escherichia coli | Minimum Bactericidal Concentration (MBC) | 500 µg/mL |

I. Enzyme Inhibition: Mushroom Tyrosinase Assay

This section details the protocol for assessing the inhibitory effect of this compound on mushroom tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

This compound

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

-

Mushroom Tyrosinase Solution (30 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 30 U/mL. Prepare this solution fresh before each experiment.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh and protect it from light.

-

This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.

-

Test Concentrations: Prepare a series of dilutions of the this compound stock solution in DMSO.

3. Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

100 µL of 0.1 M Phosphate Buffer (pH 6.8)

-

20 µL of the respective this compound dilution in DMSO (or DMSO alone for the control).

-

40 µL of 30 U/mL Mushroom Tyrosinase solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of each well at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.

-

Blank Preparation: For each test concentration, prepare a blank containing all components except the enzyme, to correct for any absorbance from the compound itself.

4. Data Analysis:

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (enzyme + substrate + DMSO).

-

A_sample is the absorbance of the sample (enzyme + substrate + this compound).

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the mushroom tyrosinase inhibition assay.

II. Antimicrobial Susceptibility Testing

This section provides protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Escherichia coli.

Experimental Protocol: Broth Microdilution MIC Assay

1. Materials and Reagents:

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

2. Preparation of Inoculum:

-

From a fresh culture plate, inoculate a single colony of E. coli into a tube containing 3-5 mL of MHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured spectrophotometrically at 600 nm (OD600 ≈ 0.08-0.1).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL. Ensure the concentrations tested bracket the expected MIC.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Protocol: MBC Assay

1. Materials and Reagents:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips or loops

2. Assay Procedure:

-

From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each.

-

Spot-plate each aliquot onto a separate, labeled section of an MHA plate.

-

Also, plate an aliquot from the positive control well to ensure the viability of the initial inoculum.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 0.1% survival).

Caption: Workflow for MIC and MBC determination.

III. Anti-inflammatory and Anticancer Assays

-

Anti-inflammatory: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Anticancer: Assessing cytotoxicity using an MTT assay on various cancer cell lines (e.g., HeLa, MCF-7, A549).

However, without specific published data for this compound in these assays, protocols and expected outcomes would be purely exploratory.

Conclusion

The provided application notes and protocols for this compound detail its established in vitro activities as a tyrosinase inhibitor and an antimicrobial agent against E. coli. The quantitative data and step-by-step methodologies offer a solid foundation for researchers to replicate and expand upon these findings. Further investigation is warranted to explore the potential anti-inflammatory and anticancer properties of this compound.

Application Notes and Protocols for 4-Chlorosalicylic Acid as a Fungal Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorosalicylic acid, a derivative of salicylic acid, has demonstrated broad-spectrum antimicrobial activity, including efficacy against various fungal species.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a fungal inhibitor. The information compiled herein is intended to guide research and development efforts in leveraging this compound for potential therapeutic or industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [2] |

| Molecular Weight | 172.57 g/mol | [4] |

| CAS Number | 5106-98-9 | [2] |

| Appearance | Off-white to light beige powder/solid | [4] |

| Melting Point | 210-212 °C | [2] |

| Solubility | DMSO: 100 mg/mL (579.49 mM) Water: < 0.1 mg/mL (insoluble) | [3][5] |

Antifungal Activity

This compound has been shown to inhibit the growth of a range of fungi. While extensive data on its minimum inhibitory concentration (MIC) against a wide variety of fungal pathogens is still emerging, preliminary studies and data on related compounds suggest its potential as a significant fungal inhibitor.

Quantitative Data

Available quantitative data on the inhibitory activity of this compound and its parent compound, salicylic acid, are summarized in Table 2.

Table 2: Antifungal and Inhibitory Activity of this compound and Salicylic Acid

| Compound | Organism/Enzyme | Assay | Result | Reference |

| This compound | Mushroom Tyrosinase (Monophenolase) | IC₅₀ | 1.89 mM | [2][3][5] |

| This compound | Mushroom Tyrosinase (Diphenolase) | IC₅₀ | 1.10 mM | [2][3][5] |

| Salicylic acid | Eutypa lata | Mycelial Growth Inhibition | Fungistatic at 1 mM (pH 5.5) | [6] |

| Salicylic acid | Eutypa lata | Mycelial Growth Inhibition | Fungicidal at ≥ 2 mM | [6] |

| This compound | Escherichia coli | MIC | 250 µg/mL | [2][3][5] |

| This compound | Escherichia coli | MBC | 500 µg/mL | [2][3][5] |

Note: Data for E. coli is included to provide a broader antimicrobial context.

Mechanism of Action

The precise molecular mechanisms underlying the antifungal activity of this compound are still under investigation. However, based on studies of salicylic acid and its derivatives, several key pathways are likely involved.

Inhibition of Fungal Enzymes

This compound is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which can play a role in fungal virulence and protection against host immune responses.[2][3][5]

Disruption of Fungal Cell Membrane

One of the proposed mechanisms for salicylic acid's antifungal action is the disruption of the fungal plasma membrane. This can lead to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]

Interference with Signaling Pathways

Recent evidence suggests that salicylic acid can interfere with crucial fungal signaling pathways that regulate growth, development, and pathogenicity. The Target of Rapamycin (TOR) signaling pathway is a key regulator of cell growth in response to nutrient availability. Salicylic acid has been shown to inhibit the TOR pathway in Fusarium oxysporum, leading to arrested hyphal growth and reduced pathogenicity.[1][7] It is plausible that this compound acts through a similar mechanism.

Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in responses to various cellular stresses, including cell wall integrity.[7]

Below are diagrams illustrating the potential points of inhibition by this compound within these key fungal signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

Hemocytometer or spectrophotometer for inoculum quantification

Procedure:

-

Preparation of Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

-

Preparation of Fungal Inoculum:

-